Fucosterol

Cancer Research Natural Product Pharmacology In Vivo Efficacy

Fucosterol is a Δ5,24(28)-stigmastadien-3β-ol phytosterol with a unique 24-ethylidene side-chain that delivers 72.65% tumor inhibition in H22-bearing mice—surpassing β-sitosterol (56.41%) and ergosterol (63.25%). It is a validated BACE1 inhibitor (IC50 64.12 µM) and suppresses TNF-α, IL-6, and NO in RAW 264.7 macrophages. This marine-algae-derived sterol enables superior preclinical anti-tumor, Alzheimer's, and anti-inflammatory studies. Choose this ≥98% pure compound for reproducible, target-specific results.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 17605-67-3
Cat. No. B1674174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucosterol
CAS17605-67-3
Synonyms(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyOSELKOCHBMDKEJ-JUGJNGJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fucosterol (CAS 17605-67-3): Core Characteristics for Procurement Consideration


Fucosterol (CAS 17605-67-3) is a Δ5,24(28)-stigmastadien-3β-ol phytosterol belonging to the stigmastane class, predominantly isolated from marine brown algae and distinguished by its ethylidene side-chain configuration [1]. It is characterized as a C29-sterol with a molecular weight of 412.7 g/mol [2]. Unlike common plant sterols such as β-sitosterol, fucosterol features a unique 24-ethylidene double bond, which is a key structural determinant of its distinct biological and physicochemical behavior [3].

Why Fucosterol Cannot Be Directly Substituted with Common Phytosterols Like β-Sitosterol or Stigmasterol


Fucosterol exhibits a unique pharmacological profile driven by its distinct 24-ethylidene side-chain structure, which fundamentally alters its absorption, metabolism, and target engagement relative to common phytosterols [1]. Direct substitution with β-sitosterol, stigmasterol, or ergosterol is invalid due to significant, quantifiable differences in cholesterol absorption inhibition [2], in vivo tumor suppression efficacy [3], and cellular pathway activation [4]. The structural divergence results in divergent biological outcomes, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Direct Comparator Data for Fucosterol Selection


Fucosterol Demonstrates Superior In Vivo Tumor Suppression Compared to β-Sitosterol, Ergosterol, and Cholesterol in H22 Tumor-Bearing Mice

In a head-to-head comparative study in H22 tumor-bearing mice, fucosterol exhibited a tumor inhibition rate of 72.65%, significantly exceeding that of β-sitosterol (56.41%), ergosterol (63.25%), and cholesterol (61.54%) [1]. Metabolomic analysis further revealed that fucosterol treatment generated the highest number of differential metabolites (129), indicating a broader and distinct mechanistic impact on purine and amino acid metabolism pathways compared to ergosterol (87) and cholesterol (71) [2].

Cancer Research Natural Product Pharmacology In Vivo Efficacy

Fucosterol Exhibits Selective Anticancer Cytotoxicity with Differential IC50 Values Across Human Cancer Cell Lines

Fucosterol demonstrates variable cytotoxic potency across human cancer cell lines, with IC50 values ranging from 15 µM (A549, SK-LU-1 lung cancer) to 40 µM (HeLa cervical cancer) to 125 µM (SNU-5 gastric cancer) [1]. This contrasts with the more uniform, often weaker, activity profiles of common phytosterols. For instance, β-sitosterol typically exhibits IC50 values in the >100 µM range in similar lung cancer models [2].

Cancer Cell Biology Cytotoxicity Assay Selectivity Profile

Fucosterol Does Not Inhibit Cholesterol Absorption In Vivo, in Direct Contrast to β-Sitosterol and Stigmasterol

In a direct comparative lymphatic absorption study in rats, co-administration of sitosterol or stigmasterol resulted in a 54% inhibition of cholesterol absorption. Under identical conditions, fucosterol had no measurable effect on luminal cholesterol absorption [1]. Furthermore, in a separate micellar solubility study, the rank order of cholesterol displacement was sitosterol > fucosterol, with sitosterol proving significantly more effective at displacing cholesterol from bile salt micelles [2].

Cardiovascular Research Lipid Metabolism Nutraceutical Development

Fucosterol Engages BACE1 with an IC50 of 64.12 µM, Supporting its Selection for Alzheimer's Disease Research

Fucosterol demonstrates a specific, quantifiable interaction with the Alzheimer's disease target BACE1 (β-secretase), exhibiting a significant inhibitory activity with an IC50 value of 64.12 ± 1.0 µM [1]. While β-sitosterol and stigmasterol have also been investigated for neuroprotective effects, direct BACE1 inhibition data for these common phytosterols is less robust or absent in primary literature, suggesting a more defined molecular target engagement for fucosterol in this context [2].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Fucosterol Attenuates Pro-Inflammatory Cytokine Expression in a Concentration-Dependent Manner in Macrophage and Myotube Models

In LPS-stimulated RAW 264.7 murine macrophages, fucosterol at concentrations of 5-20 µM significantly suppressed the production of nitric oxide (NO) and downregulated the expression of iNOS and COX-2, as well as pro-inflammatory cytokines TNF-α and IL-6 [1]. Furthermore, in TNF-α-treated C2C12 myotubes (a model of muscle atrophy), fucosterol treatment (10-30 µM) significantly prevented muscle protein degradation by reducing atrogin-1 and MuRF1 gene expression [2]. While β-sitosterol and stigmasterol possess anti-inflammatory properties, the specific pathway modulation and dose-response in these particular cellular contexts are distinctive for fucosterol.

Inflammation Immunology Muscle Biology

Fucosterol is the Subject of Multiple Granted Patents for Specific Therapeutic Applications, Including Ovarian Cancer and Neurodegeneration

Fucosterol is specifically claimed in granted patents for the prevention or treatment of ovarian cancer (KR-102374440-B1) [1] and neurodegenerative diseases (KR patent application) [2], as well as for skin whitening and moisturizing compositions (US Patent 9,956,157) [3]. While β-sitosterol and other phytosterols are widely used in nutraceuticals, they are generally not the subject of granted composition-of-matter or specific method-of-use patents for these precise indications, which provides fucosterol with a distinct intellectual property and commercial positioning advantage.

Intellectual Property Drug Development Therapeutic Applications

Validated Application Scenarios for Fucosterol Based on Comparator Evidence


Oncology Research: Maximizing In Vivo Tumor Suppression in Murine Models

Leverage fucosterol's demonstrated 72.65% tumor inhibition rate in H22 tumor-bearing mice, which outperforms β-sitosterol (56.41%) and ergosterol (63.25%) [1]. This application is ideal for preclinical studies aiming to maximize anti-tumor efficacy in vivo, particularly when exploring novel combination therapies or elucidating mechanisms involving purine and amino acid metabolism.

Lung and Cervical Cancer Cell Line Screening: Targeting Selective Cytotoxicity

Utilize fucosterol in cellular assays against A549 and SK-LU-1 lung cancer (IC50 = 15 µM) or HeLa cervical cancer (IC50 = 40 µM) cell lines [2]. Its selective potency, superior to generic phytosterols in these specific models, makes it a valuable tool for mechanistic studies focused on Raf/MEK/ERK signaling and apoptosis induction.

Alzheimer's Disease Research: BACE1 Inhibition Studies

Employ fucosterol as a characterized BACE1 inhibitor with an established IC50 of 64.12 µM [3]. This application is suited for in vitro enzymatic assays and cell-based models of amyloid-beta pathology, providing a defined chemical probe for investigating β-secretase inhibition as a therapeutic strategy.

Inflammation and Muscle Wasting Research: Defined Anti-Inflammatory Dosing

Apply fucosterol in RAW 264.7 macrophage or C2C12 myotube models at defined concentrations (5-30 µM) to study the suppression of TNF-α, IL-6, and NO, or the prevention of muscle protein degradation [4]. This provides a reliable experimental reference for studying the Akt/mTOR/FoxO3α signaling pathway in inflammatory and atrophic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fucosterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.